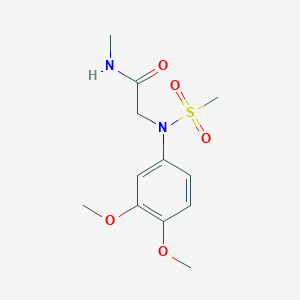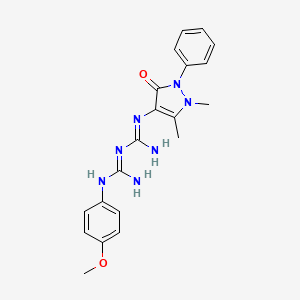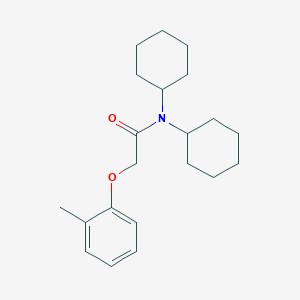
N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide is a chemical compound with the molecular formula C12H16BrNO. It is commonly known as Bromadoline, and it belongs to the class of compounds known as opioid receptor agonists. Bromadoline is a potent and selective agonist of the kappa-opioid receptor, which is a G protein-coupled receptor that is primarily found in the central and peripheral nervous systems.
Mécanisme D'action
Bromadoline exerts its effects by binding to and activating the kappa-opioid receptor. Activation of this receptor leads to the inhibition of neurotransmitter release, which results in the modulation of pain perception, mood, and reward. The exact mechanism of action of Bromadoline is not fully understood, but it is thought to involve the activation of G protein-coupled signaling pathways.
Biochemical and Physiological Effects
Bromadoline has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and it has also been shown to have antidepressant effects. Bromadoline has been shown to reduce the rewarding effects of drugs such as cocaine and morphine, which suggests that it may have potential as a treatment for drug addiction. Bromadoline has also been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Bromadoline has several advantages for use in laboratory experiments. It is readily available, and its synthesis is well-documented in the literature. Bromadoline has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for use in preclinical studies. However, there are also some limitations to the use of Bromadoline in laboratory experiments. Its potency and selectivity for the kappa-opioid receptor may limit its usefulness in studies that require the activation of other opioid receptors. Additionally, the potential for off-target effects and toxicity must be carefully considered when using Bromadoline in laboratory experiments.
Orientations Futures
There are several future directions for research on Bromadoline. One area of interest is the potential use of Bromadoline as a treatment for drug addiction. Further studies are needed to determine the optimal dosing and treatment regimen for Bromadoline in this context. Another area of interest is the potential use of Bromadoline as a treatment for chronic pain. Studies are needed to determine the safety and efficacy of Bromadoline in human subjects with chronic pain. Finally, further studies are needed to elucidate the exact mechanism of action of Bromadoline and to identify potential off-target effects and toxicity.
Méthodes De Synthèse
The synthesis of Bromadoline involves the reaction of 4-bromo-2,6-dimethylbenzoyl chloride with 2-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction yields N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide as the final product. The synthesis of Bromadoline is well-documented in the literature, and the compound is readily available for research purposes.
Applications De Recherche Scientifique
Bromadoline has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antidepressant effects in animal models. Bromadoline has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and morphine.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-7(2)12(15)14-11-8(3)5-10(13)6-9(11)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRCBSQHPFRUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5791173.png)
![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)




![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)

![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)